![molecular formula C16H30N2OS3 B2403067 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol CAS No. 128016-42-2](/img/structure/B2403067.png)
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes, such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol can have various biochemical and physiological effects. For instance, it has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. This compound has also been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antibacterial and antifungal agent.
实验室实验的优点和局限性
One of the major advantages of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is its low toxicity, making it a safe option for lab experiments. Additionally, its simple synthesis method and cost-effectiveness make it an attractive option for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Other future directions could include studying the effects of this compound on different types of cancer cells and exploring its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol is a promising compound with potential applications in various fields. Its simple synthesis method, low toxicity, and diverse biological activities make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol involves the reaction of dodecyl mercaptan with 2-bromoethanol in the presence of potassium carbonate. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
科学研究应用
2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various diseases.
属性
IUPAC Name |
2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-18-16(22-15)21-14-12-19/h19H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZZDKQBLLELA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)
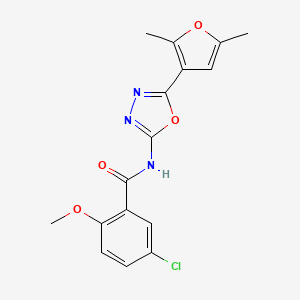
![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)
![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)
![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)
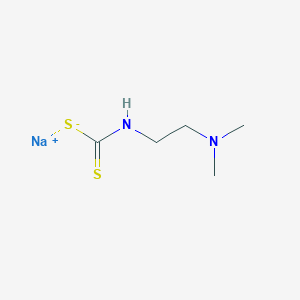
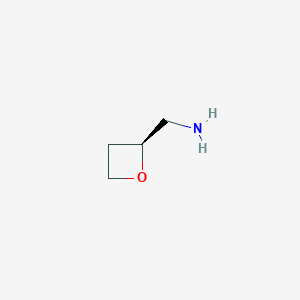
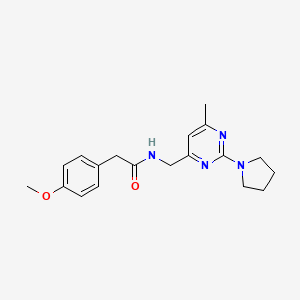
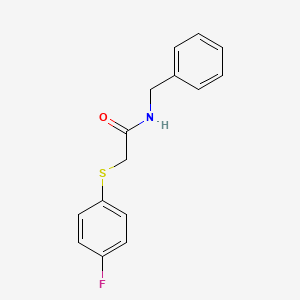
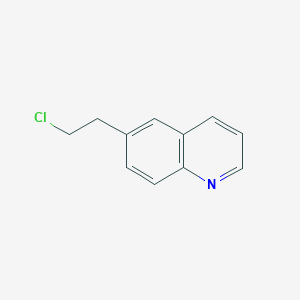
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)
![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)